(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Amino and Carboxylic Acid Groups: Functionalization of the cyclopentane ring to introduce the amino and carboxylic acid groups is achieved through various organic reactions, such as amination and carboxylation.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions at the amino or carboxylic acid groups to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as oxo derivatives, alcohols, and substituted amino acids.
Scientific Research Applications
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-(methyl)cyclopentane-1-carboxylic acid
- (1R,2S)-1-Amino-2-(ethyl)cyclopentane-1-carboxylic acid
Uniqueness
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
309757-11-7 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-9(7,10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t7-,9+/m0/s1 |
InChI Key |
XTWVAQIFBDBUDU-IONNQARKSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@@]1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CCCC1(C(=O)O)N |
Origin of Product |
United States |
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